![molecular formula C21H20ClN3O2S B2863306 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 895782-26-0](/img/structure/B2863306.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical and Electrochromic Properties
Research into novel donor–acceptor type monomers, including the utilization of different acceptor groups, has shown that compounds like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) demonstrate good electrochemical activity. The introduction of acceptor groups with varying polarity leads to distinct UV–vis absorption properties and electropolymerization capabilities. These findings indicate potential applications in the field of organic electronics, particularly in developing advanced materials for electrochromic devices (Hu et al., 2013).
Catalysis in Asymmetric Transfer Hydrogenation
The study of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes reveals their effectiveness as catalysts for the transfer hydrogenation of ketones. The reaction conditions and catalyst structure significantly influence the transfer hydrogenation reactions, suggesting the potential of these compounds in catalytic processes (Magubane et al., 2017).
Antimicrobial and Anticancer Properties
A series of pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone show higher anticancer activity than reference drugs like doxorubicin. This highlights the potential application of such compounds in developing new treatments for various diseases (Hafez et al., 2016).
Synthesis Techniques and Industrial Applications
Innovative synthesis technologies for compounds such as N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide demonstrate the feasibility of large-scale production. Such technologies offer simplified operations and easy purification processes, making them suitable for industrial applications (Lan-xiang, 2011).
Detection and Analysis in Environmental Samples
Studies on the isolation and detection of herbicides like dimethenamid highlight the importance of developing methods for analyzing environmental samples. This research is crucial for monitoring the presence and impact of agricultural chemicals in natural water sources (Zimmerman et al., 2002).
Neuroprotection and Mitochondrial Function
Research on compounds such as T-588 has shown protective effects against toxicity in cultured astrocytes, suggesting applications in neuroprotection and mitochondrial function improvement. This can have implications for treating neurological disorders and brain injuries (Phuagphong et al., 2004).
Corrosion Inhibition and Material Science
Density functional theory calculations and molecular dynamics simulations have been used to predict the corrosion inhibition performances of various thiazole and thiadiazole derivatives. These studies are essential in the field of material science, particularly in understanding and preventing metal corrosion (Kaya et al., 2016).
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-9-14(2)11-18(10-13)24-20(27)19(26)23-8-7-17-12-28-21(25-17)15-3-5-16(22)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKIEKPFGFJKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

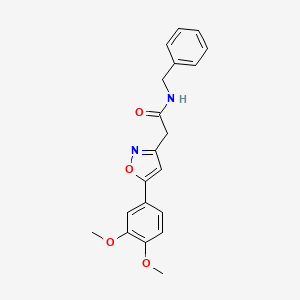
![N-(5-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2863227.png)

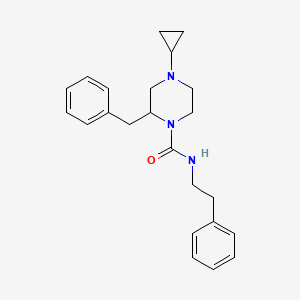
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2863231.png)
![3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2863233.png)
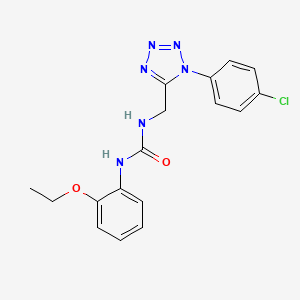
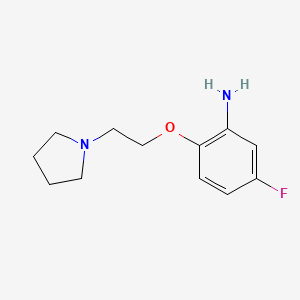
![2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2863239.png)
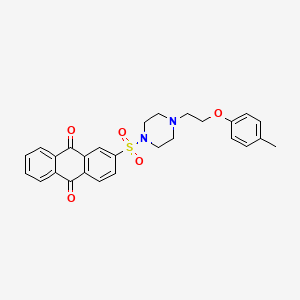
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2863241.png)

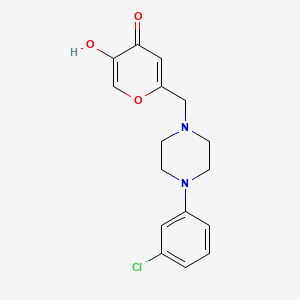
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2863244.png)